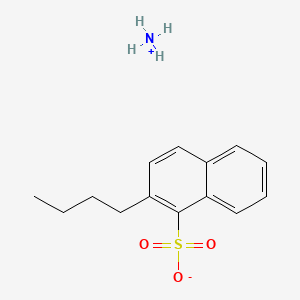
(E)-Hepta-4,6-dienoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Hepta-4,6-dienoic acid ethyl ester is an organic compound with the molecular formula C9H14O2. It is an ester derived from hepta-4,6-dienoic acid and ethanol. This compound is characterized by its double bonds in the 4th and 6th positions, which are in the trans (E) configuration. Esters like this compound are commonly found in nature and are often used in various industrial applications due to their pleasant odors and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Hepta-4,6-dienoic acid ethyl ester typically involves the esterification of hepta-4,6-dienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Hepta-4,6-dienoic acid+EthanolH2SO4(E)-Hepta-4,6-dienoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Hepta-4,6-dienoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Hepta-4,6-dienoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (E)-Hepta-4,6-dienoic acid ethyl ester depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The double bonds in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl trans-2-hexenoate: Another ester with a similar structure but different chain length.
Ethyl (E)-3-hexenoate: Similar ester with the double bond in a different position.
Ethyl (E)-2-octenoate: Similar ester with a longer carbon chain.
Uniqueness
(E)-Hepta-4,6-dienoic acid ethyl ester is unique due to its specific double bond positions and trans configuration, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and the flavor and fragrance industry.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
ethyl (4E)-hepta-4,6-dienoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3,5-6H,1,4,7-8H2,2H3/b6-5+ |
Clave InChI |
XUAMCTUAMASMMX-AATRIKPKSA-N |
SMILES isomérico |
CCOC(=O)CC/C=C/C=C |
SMILES canónico |
CCOC(=O)CCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
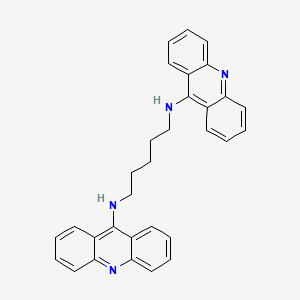
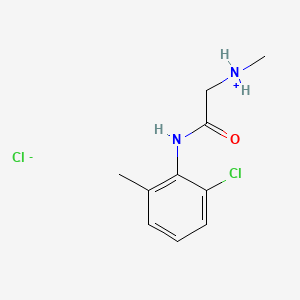
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)

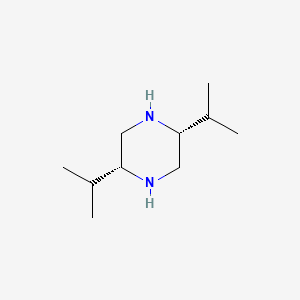
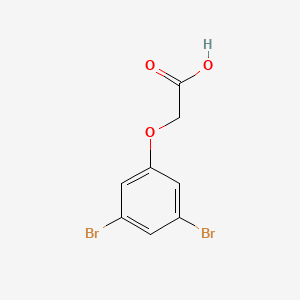
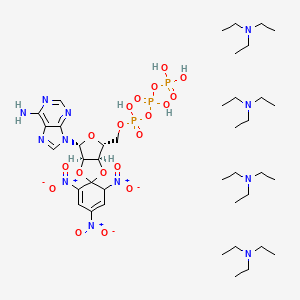
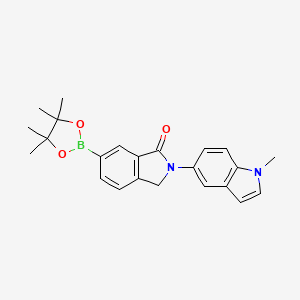

![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)

